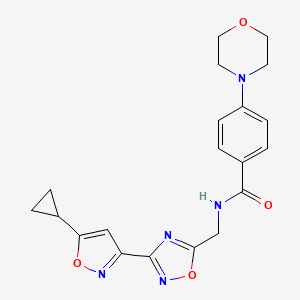

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

Description

This compound features a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety via a methylene bridge. The oxadiazole ring is further substituted with a 4-morpholinobenzamide group. The molecular formula is C₁₉H₂₀N₆O₃, with a molecular weight of 380.4 g/mol.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-20(14-3-5-15(6-4-14)25-7-9-27-10-8-25)21-12-18-22-19(24-29-18)16-11-17(28-23-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQTXLNWARKQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide” typically involves multiple steps, including the formation of the isoxazole and oxadiazole rings, followed by their coupling with the benzamide moiety. Common synthetic routes may include:

Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives.

Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole intermediates with the benzamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 1,2,4-Oxadiazole-Isoxazole Core

(a) 3-Chloro-N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-4-Fluorobenzenesulfonamide

- Molecular Formula : C₁₅H₁₂ClFN₄O₄S

- Key Features: Replaces the 4-morpholinobenzamide with a 3-chloro-4-fluorobenzenesulfonamide group.

- Implications : The sulfonamide group may enhance hydrogen-bonding interactions with target proteins, while the halogen substituents could improve lipophilicity and membrane permeability .

(b) N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-3-Methylthiophene-2-Carboxamide

- Molecular Formula : C₁₅H₁₄N₄O₃S

- Key Features : Substitutes the benzamide with a 3-methylthiophene-2-carboxamide.

Structural Comparison Table

Compounds with Morpholine-Based Substituents

(a) 5-(2,4-Bis(benzyloxy)-5-Isopropylphenyl)-N-Ethyl-4-(4-(Morpholinomethyl)phenyl)Isoxazole-3-Carboxamide

- Molecular Formula : C₄₀H₄₂N₄O₅

- Key Features: Contains a morpholinomethyl group attached to a phenyl ring.

Comparison with Target Compound

1,2,4-Oxadiazole Derivatives with Antimicrobial and Anticancer Activity

(a) 5-(4-Nitrophenyl)-3-(4-Phenoxyphenyl)-1,2,4-Oxadiazole

- Key Features : Lacks the isoxazole and morpholine groups but shares the 1,2,4-oxadiazole core.

- Activity : Demonstrates antimicrobial efficacy against enteric pathogens .

(b) N-[2-[(5-Methyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl)Amino]Ethyl]-2-[[(3,5-Dimethyl-4-Isoxazolyl)Methyl]Thio]-Benzamide

- Key Features : Combines isoxazole with triazolopyrimidine and thioether groups.

- Activity : Reported for anticancer and antiviral applications .

Activity Comparison Table

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinobenzamide structure linked to a 1,2,4-oxadiazole moiety and a cyclopropylisoxazole group. The molecular formula is CHNO, with a molecular weight of approximately 305.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Preliminary studies indicate that compounds containing oxadiazole and isoxazole rings often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function and memory .

- Antioxidant Activity : The oxadiazole moiety is known for its antioxidant properties, helping to mitigate oxidative stress in cells. This could be particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent .

- Antiproliferative Effects : Some derivatives of oxadiazoles have demonstrated antiproliferative activity against cancer cell lines, suggesting that this compound might also possess similar properties .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

These results indicate significant cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound's ability to inhibit AChE and BChE was evaluated using enzyme assays:

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 25.0 | Donepezil 10.0 |

| BChE | 30.0 | Rivastigmine 15.0 |

The data suggest that the compound exhibits moderate inhibition compared to established drugs used for treating Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that administration of the compound improved cognitive function in subjects with induced neurodegeneration. Behavioral tests showed enhanced memory retention and reduced anxiety-like behaviors.

- Cancer Treatment Synergy : In combination therapy studies with standard chemotherapeutics, this compound showed synergistic effects, enhancing the efficacy of drugs like cisplatin and doxorubicin while reducing side effects .

Q & A

Q. How can cross-reactivity in kinase panels be minimized?

- Methodological Answer : Profile the compound against kinase libraries (e.g., Eurofins KinaseProfiler™). Replace the benzamide group with pyridinyl analogs to reduce off-target binding. Free-energy perturbation (FEP) calculations predict affinity shifts for specific kinase mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.